![molecular formula C14H8FNO B11883596 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile CAS No. 851340-77-7](/img/structure/B11883596.png)
3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group, a formyl group, and a carbonitrile group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boron reagent to couple an aryl halide with an aryl boronic acid or ester .
Industrial Production Methods:
In an industrial setting, the production of 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 3-Fluoro-4’-carboxy-[1,1’-biphenyl]-4-carbonitrile
Reduction: 3-Fluoro-4’-hydroxymethyl-[1,1’-biphenyl]-4-carbonitrile
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
In chemistry, 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds .
Biology:
In biological research, this compound can be used as a probe to study the interactions of fluoro-substituted biphenyls with biological macromolecules. Its structural features make it suitable for investigating the binding affinities and mechanisms of action of various biological targets .
Medicine:
In medicinal chemistry, 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations allows for the design and synthesis of novel drug candidates with improved pharmacological properties .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the formyl and carbonitrile groups can participate in various chemical reactions that modulate the activity of these targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-Fluoro-2’-formyl-[1,1’-biphenyl]-4-carboxylic acid
- 2-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carboxylic acid
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
Comparison:
Compared to these similar compounds, 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of the carbonitrile group at the 4-position of the biphenyl structure. This functional group imparts distinct chemical reactivity and properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Biological Activity
3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C13H8FN with a molecular weight of approximately 215.21 g/mol. The presence of a fluorine atom and a carbonitrile group in its structure may influence its biological activity by altering metabolic stability and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of biphenyl compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | TBD | MRSA |
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 10 | M. tuberculosis |
The mechanism through which these compounds exert their antimicrobial effects often involves the inhibition of bacterial respiration or interference with ATP synthesis. For example, studies have shown that certain biphenyl derivatives can inhibit ATP synthase, leading to reduced viability in bacterial cells .
Case Studies
In a study published by the National Center for Biotechnology Information (NCBI), the biological effects of various fluorinated biphenyl compounds were examined. The results indicated that the introduction of fluorine enhances metabolic stability and bioavailability while also affecting the pharmacokinetic properties of the compounds .
Pharmacological Insights
The role of fluorine in medicinal chemistry is critical as it can significantly improve the metabolic stability of compounds by making them less susceptible to oxidative metabolism. This characteristic is particularly important for compounds intended for therapeutic use .
Table: Comparison of Biological Activities
Activity Type | Compound | Observed Effect |
---|---|---|
Antimicrobial | This compound | Potential activity against MRSA |
Inhibition of Respiration | N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | Inhibits ATP synthesis |
Metabolic Stability | Various fluorinated biphenyl derivatives | Enhanced stability and reduced metabolism |
Properties
CAS No. |
851340-77-7 |
---|---|
Molecular Formula |
C14H8FNO |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
2-fluoro-4-(4-formylphenyl)benzonitrile |
InChI |
InChI=1S/C14H8FNO/c15-14-7-12(5-6-13(14)8-16)11-3-1-10(9-17)2-4-11/h1-7,9H |
InChI Key |
BVLBIGPSWJOGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
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